molecular formula C9H11N3 B3020359 1-ethyl-1H-indazol-6-amine CAS No. 65642-30-0

1-ethyl-1H-indazol-6-amine

Cat. No.: B3020359
CAS No.: 65642-30-0
M. Wt: 161.208
InChI Key: ODMRWSSWTARSNS-UHFFFAOYSA-N
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Description

1-ethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-indazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives.

Scientific Research Applications

1-ethyl-1H-indazol-6-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its ethyl group at the 1-position and amine group at the 6-position make it a versatile intermediate for the synthesis of various bioactive molecules.

Properties

IUPAC Name

1-ethylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMRWSSWTARSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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